N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, which is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The piperidine ring is introduced via nucleophilic substitution reactions, and the sulfonamide group is added through sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions lead to the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine
- 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
- N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-N-methylamine
Uniqueness
N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a piperidine ring, and a sulfonamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O2S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26N4O2S/c1-15-8-10-18(11-9-15)29(27,28)25-21-22(26-13-16(2)12-17(3)14-26)24-20-7-5-4-6-19(20)23-21/h4-11,16-17H,12-14H2,1-3H3,(H,23,25) |
InChI Key |
IUJIDNPWDVVXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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